molecular formula C9H12O B14460807 (3aS,7aR)-1,3,3a,4,5,7a-Hexahydro-2H-inden-2-one CAS No. 70501-26-7

(3aS,7aR)-1,3,3a,4,5,7a-Hexahydro-2H-inden-2-one

Cat. No.: B14460807
CAS No.: 70501-26-7
M. Wt: 136.19 g/mol
InChI Key: UKDZGLJDJZZCHV-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aS,7aR)-1,3,3a,4,5,7a-Hexahydro-2H-inden-2-one is a bicyclic organic compound with a unique structure that includes a fused cyclohexane and cyclopentane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,7aR)-1,3,3a,4,5,7a-Hexahydro-2H-inden-2-one can be achieved through several methods. One common approach involves the catalytic hydrogenation of indanone derivatives. For example, the hydrogenation of 1-indanone in the presence of a palladium catalyst under high pressure and temperature conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalysts. Enzymatic hydrolysis of dimethyl cyclohexane-1,2-dicarboxylate using non-mammalian enzymes can produce this compound with high enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

(3aS,7aR)-1,3,3a,4,5,7a-Hexahydro-2H-inden-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.

    Substitution: Reagents such as sodium hydride or lithium diisopropylamide are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(3aS,7aR)-1,3,3a,4,5,7a-Hexahydro-2H-inden-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3aS,7aR)-1,3,3a,4,5,7a-Hexahydro-2H-inden-2-one involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aS,7aR)-1,3,3a,4,5,7a-Hexahydro-2H-inden-2-one is unique due to its specific stereochemistry and the absence of additional substituents, which makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Properties

CAS No.

70501-26-7

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

(3aS,7aR)-1,3,3a,4,5,7a-hexahydroinden-2-one

InChI

InChI=1S/C9H12O/c10-9-5-7-3-1-2-4-8(7)6-9/h1,3,7-8H,2,4-6H2/t7-,8+/m1/s1

InChI Key

UKDZGLJDJZZCHV-SFYZADRCSA-N

Isomeric SMILES

C1C[C@H]2CC(=O)C[C@H]2C=C1

Canonical SMILES

C1CC2CC(=O)CC2C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.